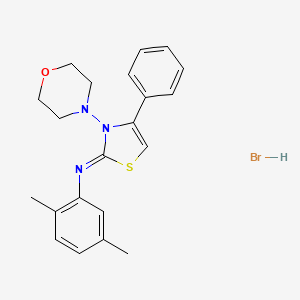

(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

Description

This compound belongs to the class of thiazole derivatives, characterized by a central thiazole ring fused with a morpholino group, a phenyl substituent, and a 2,5-dimethylaniline moiety. Its synthesis likely involves condensation of a hydrazinecarbothioamide precursor with aromatic aldehydes, followed by cyclization with a brominated ketone, analogous to methods described for related thiazolines .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS.BrH/c1-16-8-9-17(2)19(14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUQZNQWFGWMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2,5-Dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, identified by its CAS number 1180030-50-5, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 446.4 g/mol |

| Structure | Chemical Structure |

Antioxidant Activity

Studies have shown that thiazole derivatives exhibit significant antioxidant properties. In a recent investigation, various thiazole-based compounds were synthesized and evaluated for their antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that certain derivatives demonstrated effective free radical scavenging capabilities, suggesting potential applications in oxidative stress-related disorders .

Anticholinesterase Activity

Anticholinesterase activity is critical in the treatment of neurodegenerative diseases such as Alzheimer's. In a comparative study, several thiazole derivatives were tested for their ability to inhibit acetylcholinesterase (AChE). The compound exhibited an IC value of approximately 17.41 μM against AChE, indicating potent inhibitory activity. This suggests that this compound could be a candidate for further development as a therapeutic agent for cognitive disorders .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | IC Value |

|---|---|

| Acetylcholinesterase | 17.41 μM |

| Butyrylcholinesterase | Notable activity observed |

| Tyrosinase | Several compounds showed IC values ranging from 3.22 mM to 9.13 mM |

These findings highlight the compound's potential as a multi-target inhibitor, which is advantageous in drug design for complex diseases.

Case Studies

- Neuroprotective Effects : A study focused on the neuroprotective effects of thiazole derivatives concluded that compounds similar to this compound could reduce neuronal cell death in models of oxidative stress by modulating AChE activity and enhancing antioxidant defenses .

- Antifungal Activity : Research into related thiazole compounds revealed promising antifungal activities against Candida albicans and Candida parapsilosis. While specific data on this compound was not highlighted, the structural similarities suggest potential efficacy in fungal infections .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinities of this compound with target enzymes. These studies indicated strong binding interactions with AChE and other relevant enzymes involved in neurodegenerative pathways, providing insights into the mechanism of action at the molecular level .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide typically involves multi-step organic reactions. The compound features a thiazole ring, an aniline moiety, and a morpholine group, which contribute to its unique chemical properties.

Synthesis Steps:

- Step 1: Reaction of appropriate precursors under controlled temperature and pH to ensure high yield.

- Step 2: Characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure.

Medicinal Chemistry Applications

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, making them ideal candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival.

- Case Studies: Analogues of thiazole-bearing compounds have shown promising results against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antibacterial and antifungal activities:

- Efficacy: Compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Thiazole-containing compounds have been evaluated for anticonvulsant properties:

- Research Findings: Some derivatives have shown high efficacy in models of epilepsy, indicating potential for developing new anticonvulsant medications .

Immunomodulatory Effects

Studies suggest that certain thiazole derivatives can modulate immune responses:

- Potential Applications: These compounds could be explored for therapeutic applications in autoimmune diseases or as adjuvants in vaccine formulations .

Material Science Applications

The unique structural features of this compound allow it to be utilized in materials science:

Organic Electronics

Due to its electronic properties, this compound may be used in the development of organic semiconductors or photovoltaic devices:

- Research Insights: The incorporation of thiazole moieties has been linked to enhanced charge transport properties in organic electronic materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Family

The most direct analogue is (Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide (). Key differences include:

- Substituents: The target compound features a 3-morpholino group and 2,5-dimethylaniline, whereas the analogue has a 4-methoxyphenyl group and unsubstituted aniline.

- Solubility: Morpholino’s tertiary amine and oxygen atoms improve aqueous solubility relative to the methoxy group.

Thiazolines with Halogen Substituents

Compounds from , such as 2-(arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles, differ in their halogenated aryl groups . Halogens (Br, Cl) increase molecular weight and may enhance membrane permeability but reduce solubility. In contrast, the target’s morpholino group balances polarity and bioavailability.

Heterocyclic Diversity: Thiazoles vs. Oxadiazoles

highlights oxadiazole derivatives synthesized via 3-benzylidene phthalide . Thiazoles (with sulfur) exhibit distinct electronic profiles compared to oxadiazoles (with oxygen and nitrogen), affecting aromaticity and binding interactions. Thiazoles generally show higher metabolic stability, making them more favorable in drug design.

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Electronic and Steric Effects: The morpholino group in the target compound likely enhances hydrogen-bonding capacity compared to methoxy or halogenated analogues, improving target engagement in biological systems .

- Stability : Thiazoles (target) are more stable than oxadiazoles () due to sulfur’s lower electronegativity, reducing susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.